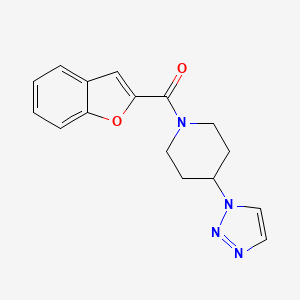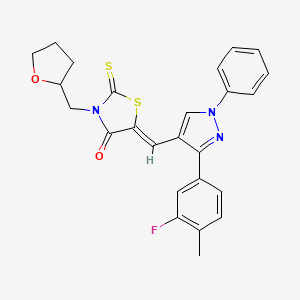![molecular formula C18H25NO2S B2868216 (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351588-37-8](/img/structure/B2868216.png)
(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a tert-butyl group attached to a phenyl ring, which is further connected to a spirocyclic system comprising oxygen, sulfur, and nitrogen atoms. The presence of these diverse functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor containing oxygen, sulfur, and nitrogen atoms under controlled conditions.
Attachment of the phenyl ring: The phenyl ring with a tert-butyl substituent is introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Final functionalization: The methanone group is introduced via oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or spirocyclic core.
Scientific Research Applications
(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)amine: Contains an amine group instead of a methanone group.
Uniqueness
The uniqueness of (4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone lies in its combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-10-8-18(9-11-19)21-12-13-22-18/h4-7H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRAYPJQTQHVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)
![N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2868135.png)
![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)




![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)

![2-{1-[2-(2-methoxyphenyl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2868148.png)


![3-(2-Hydroxyphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B2868155.png)

